molecular formula C16H18N6O2 B2659297 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2379949-20-7

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2659297
CAS No.: 2379949-20-7
M. Wt: 326.36
InChI Key: NURJASFAQCSXEV-UHFFFAOYSA-N
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Description

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the triazole ring via a “click” chemistry reaction, which involves the cycloaddition of an azide and an alkyne. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the pyridine ring is attached using a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This compound has been shown to inhibit carbonic anhydrase-II by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, the nitrile group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for more specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-[[1-(1-methyltriazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-21-10-14(19-20-21)16(23)22-6-2-3-13(9-22)11-24-15-7-12(8-17)4-5-18-15/h4-5,7,10,13H,2-3,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURJASFAQCSXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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